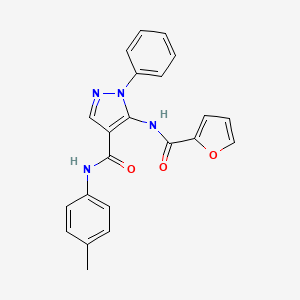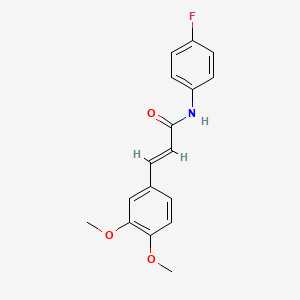![molecular formula C11H12BrN3O5 B5556497 {4-[2-(aminocarbonyl)carbonohydrazonoyl]-2-bromo-6-methoxyphenoxy}acetic acid](/img/structure/B5556497.png)
{4-[2-(aminocarbonyl)carbonohydrazonoyl]-2-bromo-6-methoxyphenoxy}acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis process of related compounds often involves regioselective bromination and the use of bromine in acetic acid, yielding significant yields while maintaining specific substituent orientations and electron-drawing or -donating properties as seen in compounds with similar structures (Guzei, Gunderson, & Hill, 2010).
Molecular Structure Analysis
Molecular structure analyses reveal that specific groups within these molecules can be almost coplanar with their respective phenyl rings, while certain substituents are tilted, indicating electron-withdrawing or -donating characteristics. Crystal structures of related compounds show centrosymmetric hydrogen-bonded dimers and detailed coordination in complexes, highlighting the intricate molecular geometry and bonding environment (O'reilly, Smith, Kennard, & Mak, 1987).
Chemical Reactions and Properties
Chemical reactions involving this compound and its derivatives may include cyclization, interactions with amines, and formation of Schiff bases, indicating a rich chemistry that allows for the creation of a variety of structures and functionalities. These reactions reflect the compound's reactivity towards both nucleophilic and electrophilic agents, leading to significant antimicrobial activities in some derivatives (Noolvi, Patel, Kamboj, & Cameotra, 2016).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystalline structure, of related compounds are closely tied to their molecular structures. Crystallographic studies provide insights into the arrangement of molecules in the solid state, revealing patterns of hydrogen bonding and molecular packing that influence the compound's physical state and stability (Byriel, Lynch, Smith, & Kennard, 1991).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various chemical reagents, derive from the compound's functional groups and molecular structure. Studies on similar molecules have explored the kinetics of bromination and substitution reactions, providing a foundation for understanding the reactivity and stability of the chemical compound (Linda & Marino, 1968).
科学的研究の応用
Synthetic Methodologies and Molecular Design : Research on similar compounds focuses on the synthesis of fluorinated and brominated molecules, which are crucial in developing pharmaceuticals and materials with unique properties. For example, studies on monofluorinated small molecules and their structural characteristics highlight the importance of such compounds in designing molecules with specific interactions and behaviors (Burns & Hagaman, 1993). Similarly, the compound may be researched for its synthetic challenges and properties conferred by the bromo and methoxy groups.
Antioxidant and Biological Activities : Compounds with bromophenol structures, like the marine red alga Rhodomela confervoides-derived bromophenols, exhibit potent antioxidant activities (Li et al., 2011). The presence of a bromo group and the potential for creating oxidative stress response modulators suggest that "{4-[2-(aminocarbonyl)carbonohydrazonoyl]-2-bromo-6-methoxyphenoxy}acetic acid" could also be explored for its antioxidant capabilities or as a lead compound in the search for new antioxidants.
Chemical Interactions and Mechanistic Insights : The study of compounds with specific functional groups provides insights into their chemical behavior and interactions. For instance, the corrosion inhibition effects of amino acids are well-documented, highlighting the role of carboxylic acid and amine functionalities in such applications (Kaya et al., 2016). The aminocarbonyl and acetic acid groups in the compound of interest could similarly be analyzed for their interaction with metal surfaces, offering applications in corrosion inhibition or material protection.
Drug Design and Pharmacology : The structural complexity of "{4-[2-(aminocarbonyl)carbonohydrazonoyl]-2-bromo-6-methoxyphenoxy}acetic acid" suggests potential for bioactivity modulation. Compounds with similar functional groups have been synthesized and evaluated for their antimicrobial activities, providing a template for exploring the biological activities of novel compounds (Noolvi et al., 2016). Research could focus on the synthesis and bioactivity screening of this compound and its derivatives against various pathogens.
特性
IUPAC Name |
2-[2-bromo-4-[(E)-(carbamoylhydrazinylidene)methyl]-6-methoxyphenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3O5/c1-19-8-3-6(4-14-15-11(13)18)2-7(12)10(8)20-5-9(16)17/h2-4H,5H2,1H3,(H,16,17)(H3,13,15,18)/b14-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYZTXEAKJRSOJN-LNKIKWGQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=NNC(=O)N)Br)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=N/NC(=O)N)Br)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{4-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B5556419.png)
methanone](/img/structure/B5556433.png)



![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propylacetamide](/img/structure/B5556476.png)
![N,N-dimethyl-2-phenyl-2-[(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]acetamide](/img/structure/B5556482.png)
![1-[(2-methyl-5-nitrophenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B5556500.png)





![5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5556529.png)